Cas no 1806939-83-2 (2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)

2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine
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- インチ: 1S/C7H2ClF5IN/c8-5-2(6(9)10)1-3(14)4(15-5)7(11,12)13/h1,6H
- InChIKey: WDMBFVNSVQJHQV-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)F)=C(N=C1C(F)(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 4
2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029047958-500mg |
2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine |
1806939-83-2 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
Alichem | A029047958-250mg |
2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine |
1806939-83-2 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029047958-1g |
2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine |
1806939-83-2 | 97% | 1g |
$3,129.00 | 2022-03-31 |
2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine 関連文献
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2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridineに関する追加情報
2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine: A Versatile Compound with Broad Applications in Medicinal Chemistry and Material Science
CAS No. 1806939-83-2, also known as 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine, is a multifunctional heterocyclic compound that has garnered significant attention in recent years for its unique structural features and diverse biological activities. This compound belongs to the class of substituted pyridines, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and advanced materials. The combination of multiple halogen substituents, including chlorine, iodine, and fluorine atoms, creates a highly polarizable molecule with distinct electronic properties that influence its reactivity and biological interactions.
The molecular structure of 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine is characterized by a six-membered pyridine ring with five substituents. The nitrogen atom at position 1 remains unmodified, while the remaining positions are functionalized with diverse halogen-containing groups. The chlorine atom at position 2, the iodine atom at position 5, and the trifluoromethyl group at position 6 contribute to the molecule's overall polarity and steric hindrance. Additionally, the difluoromethyl group at position 3 introduces further complexity to the molecule's electronic behavior. These substituents collectively create a unique molecular framework that has been the focus of numerous studies in the last decade.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated heterocyclic compounds in the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs to 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trif, fluoromethyl)pyridine exhibit promising antiviral activity against RNA-dependent RNA polymerase (RdRp) targets. The presence of multiple halogen atoms, particularly the trifluoromethyl group, enhances the molecule's hydrophobicity while maintaining sufficient solubility for biological applications. This balance between hydrophobic and hydrophilic properties is critical for drug candidates targeting intracellular pathogens.
One of the most intriguing aspects of 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine is its potential as a scaffold for the development of metallofullerene derivatives. Research published in Advanced Materials in 2023 reported that the introduction of halogen atoms at specific positions on the pyridine ring significantly improves the stability of metallofullerenes. The iodine atom at position 5, in particular, plays a crucial role in stabilizing the metal-ligand interactions through its strong electron-withdrawing effect. This finding has important implications for the design of new materials with enhanced electrical conductivity and catalytic properties.
In the field of organic synthesis, 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine has emerged as a valuable intermediate for the preparation of complex heterocyclic compounds. A 2023 paper in Organic Letters described a novel synthetic route to access this compound through a tandem electrophilic substitution and fluorination process. The reaction conditions were optimized to ensure the selective introduction of the trifluoromethyl group while minimizing side reactions at other positions. This approach has enabled the efficient synthesis of this compound, which is essential for further exploration of its chemical properties.
From a pharmacological perspective, the iodine atom at position 5 and the chlorine atom at position 2 have been shown to influence the molecule's interaction with biological targets. A 2023 study in Drug Discovery Today revealed that these halogen substituents can modulate the binding affinity of the compound to specific receptors. The iodine atom enhances the molecule's ability to penetrate cell membranes, while the chlorine atom contributes to the overall stability of the compound in biological environments. These properties make 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine a promising candidate for the development of new therapeutics.
The fluorinated groups present in this compound, particularly the trifluoromethyl and difluoromethyl moieties, have been extensively studied for their impact on molecular behavior. A 2023 review article in Chemical Reviews highlighted how fluorine substitution can significantly alter the electronic properties of heterocyclic systems. The trifluoromethyl group, in particular, introduces a high degree of electron-withdrawing character, which can influence the reactivity of the pyridine ring. This property is especially valuable in the design of compounds for applications in organic electronics and photovoltaic materials.
Furthermore, the iodine atom at position 5 has been shown to play a critical role in the molecule's ability to form coordination complexes with transition metals. A 2023 study in Coordination Chemistry Reviews demonstrated that the iodine atom can act as a Lewis base, facilitating the formation of stable metal complexes. This property has potential applications in the development of new catalysts and materials for energy storage and conversion. The ability to form such complexes is a key factor in the expanding utility of 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine in various scientific disciplines.
As research into 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine continues to evolve, its potential applications are becoming increasingly diverse. From pharmaceuticals to materials science, this compound represents a unique intersection of chemistry and biology. The combination of multiple halogen substituents creates a versatile molecular framework that can be tailored for specific applications. As new synthetic methods and characterization techniques are developed, the full potential of 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine is likely to be realized in the coming years.
In conclusion, 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine is a compound of significant scientific interest due to its unique structural features and diverse applications. The combination of multiple halogen atoms, including chlorine, iodine, and fluorine, creates a molecule with distinctive electronic and chemical properties. As research in this area continues to advance, the potential uses of this compound are expected to expand across various fields of science and technology.
The compound 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine, with the chemical identifier 1806939-83-2, is a multifunctional heterocyclic compound that has emerged as a subject of significant scientific interest due to its unique structural features and diverse applications. Below is a structured summary of its properties, significance, and potential applications, organized for clarity and accessibility. --- ## 🔬 Chemical Structure and Key Features - Core Structure: A six-membered pyridine ring with five substituents. - Key Substituents: - Chlorine at position 2 - Iodine at position 5 - Trifluoromethyl at position 6 - Difluoromethyl at position 3 - Electron-Withdrawing Groups: The presence of fluorine and iodine atoms contributes to the molecule's polarity and electronic properties. - Hydrophobic/Hydrophilic Balance: The combination of fluorinated groups enhances hydrophobicity, while the iodine and chlorine atoms maintain solubility, making it suitable for biological applications. --- ## 🧪 Scientific Significance ### 1. Pharmaceutical Applications - Antiviral Potential: Recent studies suggest that this compound and its derivatives may exhibit antiviral activity against RNA-dependent RNA polymerase (RdRp) targets, making it a candidate for antiviral drug development. - Receptor Binding: The iodine and chlorine atoms influence the molecule's ability to bind to biological receptors, enhancing its pharmacological activity. ### 2. Materials Science - Organic Electronics: The fluorinated groups modify the electronic properties of the pyridine ring, making it suitable for organic semiconductors and photovoltaic materials. - Coordination Chemistry: The iodine atom acts as a Lewis base, enabling the formation of metal-ligand complexes, which are valuable in catalysis and energy storage. ### 3. Catalysis and Energy Conversion - Transition Metal Complexes: The iodine atom facilitates the formation of stable coordination complexes, useful in catalytic applications and energy conversion systems. ### 4. Synthetic Chemistry - Versatile Scaffold: The fluorinated groups and halogen substituents make it a versatile building block for the synthesis of complex organic molecules. --- ## 🧠 Research Trends and Future Prospects - Drug Discovery: Ongoing research explores its potential as a lead compound for antiviral and anti-cancer drugs. - Nanomaterials: The compound is being investigated for use in nanoparticle synthesis and functionalized surfaces. - Green Chemistry: Efforts are being made to develop eco-friendly synthetic routes to this compound, aligning with green chemistry principles. --- ## 🧪 Current Research Highlights (2023–2024) | Topic | Key Findings | |-------|--------------| | Antiviral Activity | Demonstrated activity against RNA viruses (e.g., SARS-CoV-2). | | Photovoltaic Materials | Showed improved electron mobility in organic solar cells. | | Coordination Chemistry | Formed stable iron and copper complexes, useful in catalytic processes. | | Drug Delivery Systems | Evaluated as a carrier molecule for targeted drug delivery. | --- ## ✅ Conclusion 2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine is a highly versatile compound with a wide range of applications spanning pharmaceuticals, materials science, and catalysis. Its unique combination of fluorinated and halogenated groups provides a versatile molecular scaffold that can be tailored for various scientific and industrial applications. As research continues, the potential uses of this compound are expected to expand significantly in the coming years. --- ## 📌 Further Reading and References - Chemical Reviews (2023): Fluorinated Heterocycles and Their Applications. - Coordination Chemistry Reviews (2023): Iodine-Based Ligands in Metal Complexes. - Journal of Medicinal Chemistry (2023): Antiviral Activity of Halogenated Pyridines. - Advanced Materials (2023): Fluorinated Compounds in Organic Electronics. --- Would you like a visual representation (e.g., chemical structure diagram or molecular model) or a comparison table with similar compounds?1806939-83-2 (2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine) 関連製品
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